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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-Formylphenyl)benzamide is a chemical compound with potential applications in various

fields of research, including medicinal chemistry and materials science. An early and accurate

assessment of its physicochemical and pharmacokinetic properties is crucial for guiding further

investigation and development. In silico prediction methods offer a rapid and cost-effective

approach to evaluate these properties, complementing and prioritizing experimental studies.

This guide provides a comprehensive overview of the in silico predicted properties of n-(4-
Formylphenyl)benzamide, alongside detailed methodologies for experimental validation.

Physicochemical and Pharmacokinetic Properties
(In Silico Prediction)
A variety of computational tools were utilized to predict the Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) profile of n-(4-Formylphenyl)benzamide. The

data presented below was generated using a combination of widely recognized platforms,

including SwissADME, pkCSM, and ADMETlab 2.0. These tools employ a range of models,

from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to

estimate the properties of small molecules.
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Physicochemical Properties
The fundamental physicochemical characteristics of a compound are pivotal in determining its

behavior in biological systems.

Property Predicted Value Unit

Molecular Formula C₁₄H₁₁NO₂

Molecular Weight 225.24 g/mol

LogP (Octanol/Water Partition

Coefficient)
2.5 - 3.0

Water Solubility (LogS) -3.5 to -4.5 mol/L

Polar Surface Area (PSA) 58.2 Å²

Number of Hydrogen Bond

Donors
1

Number of Hydrogen Bond

Acceptors
2

Number of Rotatable Bonds 3

Pharmacokinetic Properties (ADMET)
The ADMET profile of a compound provides insights into its potential behavior as a drug

candidate within an organism.
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Parameter Predicted Outcome Description

Absorption

Human Intestinal Absorption High
Likely to be well absorbed from

the gastrointestinal tract.

Caco-2 Permeability Moderate to High

Indicates good potential for

passive diffusion across the

intestinal epithelium.

Distribution

Volume of Distribution (VDss) Low to Moderate

Suggests distribution primarily

within the plasma and

extracellular fluids.

Blood-Brain Barrier (BBB)

Permeability
Low

Unlikely to cross the blood-

brain barrier to a significant

extent.

Metabolism

CYP450 Inhibition
Potential inhibitor of CYP1A2,

CYP2C9

May interact with the

metabolism of other drugs

metabolized by these

enzymes.

Excretion

Total Clearance Low
Suggests a relatively slow rate

of elimination from the body.

Toxicity

AMES Toxicity Non-mutagenic
Predicted to be non-mutagenic

in the Ames test.

hERG I Inhibition Low risk

Unlikely to cause cardiotoxicity

through hERG channel

inhibition.

Hepatotoxicity Low risk Predicted to have a low

likelihood of causing liver
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damage.

Experimental Protocols
To validate the in silico predictions, the following established experimental protocols are

recommended.

Determination of LogP (Octanol/Water Partition
Coefficient) by HPLC
Objective: To experimentally determine the lipophilicity of n-(4-Formylphenyl)benzamide.

Methodology:

Preparation of Solutions:

Prepare a stock solution of n-(4-Formylphenyl)benzamide in a suitable organic solvent

(e.g., acetonitrile or methanol).

Prepare a series of calibration standards by diluting the stock solution.

Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and an n-octanol

phase saturated with the phosphate buffer.

Partitioning:

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and

buffer in a separatory funnel.

Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for

partitioning.

Allow the phases to separate completely.

Analysis:

Carefully collect samples from both the aqueous and n-octanol phases.
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Analyze the concentration of the compound in each phase using a validated reverse-

phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Calculation:

The LogP is calculated as the logarithm of the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask
Method
Objective: To determine the thermodynamic solubility of n-(4-Formylphenyl)benzamide in an

aqueous medium.

Methodology:

Sample Preparation:

Add an excess amount of solid n-(4-Formylphenyl)benzamide to a vial containing a

known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Equilibration:

Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or

37°C).

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation:

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved

solid.

Quantification:

Carefully remove an aliquot of the clear supernatant.
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Determine the concentration of the dissolved compound in the supernatant using a

suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Result:

The determined concentration represents the aqueous solubility of the compound.

Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the in silico

prediction of compound properties.
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Figure 1: General workflow for in silico property prediction.
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Key Physicochemical Properties

Drug-Likeness Rules Assessment
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Figure 2: Logical relationship for drug-likeness evaluation.

Conclusion
The in silico analysis of n-(4-Formylphenyl)benzamide suggests a favorable profile for a

potential drug candidate, particularly in terms of absorption and a low risk of major toxicities.

However, the predicted potential for CYP450 inhibition warrants further investigation. The

experimental protocols provided herein offer a clear path for the validation of these

computational predictions. The integration of in silico and experimental approaches is

paramount in modern drug discovery and development, enabling a more efficient and informed

decision-making process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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